3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential inhibition of cdk2, it may affect cell cycle progression and dna replication .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain cell lines .
Preparation Methods
The synthesis of 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach includes the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . These methods provide concise access to the desired compound with moderate to good yields.
Chemical Reactions Analysis
3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The unique combination of the pyrazolo[1,5-a]pyridine moiety with the benzenesulfonamide group in this compound makes it distinct and valuable for various research and industrial applications.
Properties
IUPAC Name |
3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-12(20)13-5-4-6-15(9-13)23(21,22)18-11-14-10-17-19-8-3-2-7-16(14)19/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKPJQKPMFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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